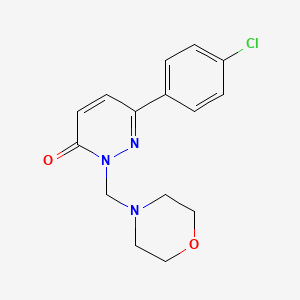
6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16ClN3O2 and its molecular weight is 305.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine core substituted with a 4-chlorophenyl group and a morpholin-4-ylmethyl moiety. Its molecular formula is C14H16ClN3O, and it has a molecular weight of approximately 275.75 g/mol. The presence of the morpholine ring contributes to its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against S. aureus .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Example 1 | 3.12 | Staphylococcus aureus |
| Example 2 | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these actions range from 0.39 μM to 0.46 μM, indicating potent activity .
Case Study:
A study evaluated the cytotoxic effects of various pyridazine derivatives on MCF-7 cells, where the compound exhibited significant growth inhibition compared to control treatments .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.39 | Induction of apoptosis |
| MCF-7 | 0.46 | Cell cycle arrest |
Enzyme Inhibition
The mechanism of action for this compound includes the inhibition of specific kinases involved in cell signaling pathways. It has been shown to inhibit Aurora-A kinase with an IC50 value of approximately 0.16 µM, which is critical for cancer cell proliferation .
The compound likely interacts with target enzymes through competitive inhibition, binding to the active sites and blocking substrate access. This interaction disrupts cellular signaling pathways that are vital for tumor growth and survival.
Summary of Research Findings
Recent advancements in drug design have highlighted the importance of pyridazine derivatives in developing new therapeutic agents. The unique structural features of this compound allow it to act on multiple biological targets, making it a promising candidate for further development.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds bearing the pyridazinone ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazinones, including those similar to 6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one, show effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains like E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The anticancer properties of pyridazinones have been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, such as disrupting cell cycle progression .
Neuropharmacological Effects
There is emerging evidence regarding the neuropharmacological potential of pyridazinone derivatives. Some studies suggest that these compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for central nervous system disorders. For instance, they have been evaluated for their effects on dopaminergic pathways, which are crucial in conditions like Parkinson's disease .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of chlorophenyl-substituted pyridine |
| Step 2 | Reaction with morpholine to form the final compound |
| Yield | Typically ranges from 50% to 80% depending on conditions |
Case Study 1: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of various pyridazinones, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
In a comparative study of different pyridazinone derivatives against cancer cell lines, it was found that certain substitutions on the pyridazinone ring enhanced cytotoxicity. The study highlighted the importance of structural modifications in optimizing anticancer activity, positioning compounds like this compound as candidates for further investigation .
Properties
Molecular Formula |
C15H16ClN3O2 |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-3-1-12(2-4-13)14-5-6-15(20)19(17-14)11-18-7-9-21-10-8-18/h1-6H,7-11H2 |
InChI Key |
NUAFZIDAWJMLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















